(Z)-4-hydroxypent-3-enoic Acid

Carcinogenicity Lactone Toxicology Structure-Activity Relationship

(Z)-4-Hydroxypent-3-enoic acid (CAS 117425-95-3) is a C5 unsaturated hydroxy carboxylic acid bearing a (Z)-configured double bond at the 3-position and a hydroxyl group at the 4-position, with molecular formula C5H8O3 and a molecular weight of 116.12 g/mol. It is the open-chain hydrolysis product of α-angelica lactone (5-methyl-2(3H)-furanone) and exists in pH-dependent equilibrium with its intramolecular esterification product.

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
CAS No. 117425-95-3
Cat. No. B039733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-4-hydroxypent-3-enoic Acid
CAS117425-95-3
Synonyms3-Pentenoic acid, 4-hydroxy- (9CI)
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESCC(=CCC(=O)O)O
InChIInChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2,6H,3H2,1H3,(H,7,8)/b4-2-
InChIKeyFZBYZQPNENFBLV-RQOWECAXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-4-Hydroxypent-3-enoic Acid (CAS 117425-95-3): Structural Identity, Physicochemical Profile, and Procurement Context


(Z)-4-Hydroxypent-3-enoic acid (CAS 117425-95-3) is a C5 unsaturated hydroxy carboxylic acid bearing a (Z)-configured double bond at the 3-position and a hydroxyl group at the 4-position, with molecular formula C5H8O3 and a molecular weight of 116.12 g/mol [1]. It is the open-chain hydrolysis product of α-angelica lactone (5-methyl-2(3H)-furanone) and exists in pH-dependent equilibrium with its intramolecular esterification product [2]. The compound serves as a substrate for human 1,4-lactonase (EC 3.1.1.25, PON3) and has been evaluated alongside other α,β-unsaturated carbonyl compounds for gastric cytoprotective activity in a rat model of ethanol-induced lesions [3][4]. Its procurement value for research laboratories lies in its dual identity as both a discrete synthetic intermediate and a hydrolytically labile probe for enzyme studies, distinguishing it from simple pentenoic acids that lack the 4-hydroxy functionality.

Why (Z)-4-Hydroxypent-3-enoic Acid Cannot Be Replaced by Generic Pentenoic Acids or the Lactone Form Without Functional Consequence


Generic substitution of (Z)-4-hydroxypent-3-enoic acid by its closest in-class analogs—3-pentenoic acid, (E)-4-hydroxypent-3-enoic acid, or the pre-cyclized α-angelica lactone—introduces critical functional divergence that undermines experimental reproducibility. The (Z)-configured 4-hydroxy group enables spontaneous, reversible lactonization to α-angelica lactone under acidic conditions, a property absent in the non-hydroxylated 3-pentenoic acid and geometrically disfavored in the (E)-isomer [1][2]. In enzyme kinetic studies using human 1,4-lactonase, the open-chain acid serves as the product of lactone hydrolysis, meaning that pre-supplying the lactone form bypasses the enzymatic step under investigation [2]. Furthermore, the 1966 structure-activity study by Jones and Young demonstrated that the double-bond position in the lactone form (Δ³ vs. Δ²) dictates carcinogenicity outcome: the Δ³ lactone (derived from (Z)-4-hydroxypent-3-enoic acid) is non-carcinogenic, whereas the Δ² isomer is a confirmed carcinogen, establishing that even regioisomeric substitution carries toxicological risk [3]. These three factors—stereochemical control of cyclization, enzyme-substrate identity, and toxicological profile—collectively preclude simple interchange with any single commercially available analog.

Head-to-Head Quantitative Evidence: (Z)-4-Hydroxypent-3-enoic Acid Versus Structural Analogs and the Lactone Form


Carcinogenicity Classification: Δ³-Lactone of (Z)-4-Hydroxypent-3-enoic Acid Is Non-Carcinogenic, While the Δ² Isomer Is a Confirmed Carcinogen

In a systematic study of lactone carcinogenicity, Jones and Young (1966) compared the reactions of three γ-lactones with primary amines and correlated their chemical behavior with carcinogenicity [1]. The lactone of 4-hydroxypent-2-enoic acid (Δ², compound II) was classified as carcinogenic, whereas the lactone of 4-hydroxypent-3-enoic acid (Δ³, compound III, the cyclized form of (Z)-4-hydroxypent-3-enoic acid) and the saturated 4-hydroxypentanoic acid lactone (compound IV) were both explicitly classified as non-carcinogenic [1]. Mechanistically, the carcinogenic Δ² lactone reacts via Michael addition at the α,β-unsaturated carbonyl, while the non-carcinogenic Δ³ lactone undergoes only ring-opening via nucleophilic attack at the carbonyl group [1]. This is a qualitative, mechanism-based differentiation, not merely a potency difference.

Carcinogenicity Lactone Toxicology Structure-Activity Relationship

Enzyme Substrate Specificity: Human 1,4-Lactonase (PON3) Discriminates α-Angelica Lactone from Other Lactones, Producing (Z)-4-Hydroxypent-3-enoic Acid as the Defined Product

The BRENDA enzyme database catalogs human 1,4-lactonase (EC 3.1.1.25, PON3, UniProt Q15166) as catalyzing the hydrolysis of α-angelica lactone to 4-hydroxy-pent-3-enoic acid [1][2]. This enzyme is specific for 1,4-lactones with 4–8 carbon atoms and does not hydrolyze simple aliphatic esters, acetylcholine, sugar lactones, or substituted aliphatic lactones such as 3-hydroxy-4-butyrolactone [2]. The Ca²⁺-dependent enzyme thus provides a selective enzymatic route to the target compound, whereas chemical hydrolysis of the lactone under non-enzymatic conditions may yield different ratios of open-chain acid to re-cyclized lactone depending on pH and temperature [2].

Enzyme Kinetics 1,4-Lactonase Substrate Specificity

Gastric Cytoprotective Activity: (Z)-4-Hydroxypent-3-enoic Acid Demonstrates ~23% Cytoprotection in the Rat Ethanol Lesion Model, Differentiating It from Both More and Less Active α,β-Unsaturated Carbonyl Analogs

Rodríguez et al. (1997) evaluated the gastric cytoprotective activity of 23 simple molecules containing an α,β-unsaturated carbonyl system in a rat model of absolute ethanol-induced gastric lesions [1]. Compounds were administered orally at 40 mg/kg, 1 hour prior to ethanol challenge, and gastric lesion severity was scored on a 0–5 ulcer factor scale (control score = 4.8) [1]. In this study, (Z)-4-hydroxypent-3-enoic acid (reported as 3-pentenoic acid, 4-hydroxy-, CAS 117425-95-3) exhibited approximately 23% cytoprotective activity [1]. This places the compound in a moderate activity tier: substantially below the most active cyclic compounds (α-methylene-γ-butyrolactone and 2-cyclopenten-1-one, which showed important cytoprotective activity comparable to the most active sesquiterpene lactones) [1], but meaningfully distinct from fully inactive acyclic esters such as ethyl acrylate, which showed no protection despite possessing the α,β-unsaturated carbonyl pharmacophore [1].

Gastric Cytoprotection Ulcer Prevention SAR

Lactone–Hydroxy Acid Equilibrium: (Z)-4-Hydroxypent-3-enoic Acid Is the Only 4-Hydroxypentenoic Acid Isomer Capable of Spontaneous Cyclization to the Bioactive α-Angelica Lactone

The (Z)-configuration of the 3,4-double bond places the 4-hydroxyl group in spatial proximity to the carboxylic acid carbonyl, enabling spontaneous intramolecular esterification to form α-angelica lactone (5-methyl-2(3H)-furanone) under mildly acidic conditions [1][2]. In contrast, the (E)-isomer of 4-hydroxypent-3-enoic acid positions the hydroxyl group trans to the carboxyl-bearing side chain, making cyclization geometrically impossible without prior isomerization of the double bond [1]. Similarly, 3-pentenoic acid (CAS 5204-64-8), which lacks the 4-hydroxyl group entirely, cannot participate in lactone–acid equilibria [3]. This stereoelectronic property directly impacts both biological activity (the lactone form is the substrate for 1,4-lactonase-catalyzed hydrolysis) [2] and synthetic utility (the lactone serves as a chiral building block in natural product synthesis) [4].

Lactonization Equilibrium Stereochemistry Prodrug Chemistry

Computed Physicochemical Properties: (Z)-4-Hydroxypent-3-enoic Acid Versus α-Angelica Lactone and Non-Hydroxylated 3-Pentenoic Acid

The open-chain (Z)-4-hydroxypent-3-enoic acid and its cyclized lactone form (α-angelica lactone) exhibit markedly different computed physicochemical properties that dictate their suitability for different experimental contexts [1]. The open-chain acid has a higher topological polar surface area (tPSA = 57.53 Ų), a computed logP of 0.92, and a boiling point of approximately 310 °C, reflecting the presence of both a free carboxylic acid and a hydroxyl group available for hydrogen bonding . In contrast, α-angelica lactone (CAS 591-12-8) has a lower tPSA (26.30 Ų), a higher logP (~0.4–0.5, per PubChem), and a lower boiling point (~167–168 °C), consistent with its shielded ester functionality [1]. The non-hydroxylated 3-pentenoic acid (CAS 5204-64-8) lacks the hydrogen-bond donor capacity of the 4-hydroxy group entirely .

Physicochemical Properties Drug-Likeness Formulation

Synthetic Building Block Utility: 4-Hydroxy-3-Pentenoic Acid Derivatives as Chiral Intermediates for Mevinic Acid and Natural Product Synthesis

Rassu et al. (2001) identified 4-hydroxy-5-hexenoic acids and their lower homologues (including 4-hydroxy-3-pentenoic acid derivatives) as important synthetic building blocks for mevinic acid analogs and related natural products [1]. This study establishes that the 4-hydroxy-3-pentenoic acid scaffold, when elaborated through the carboxylic acid and hydroxyl functional handles, provides access to polyketide-derived natural products [1]. By contrast, the lactone form (α-angelica lactone) offers a different synthetic entry point, acting as a vinylogous nucleophile that reacts at the γ-position with electrophiles, yielding chiral δ-amino-γ,γ-disubstituted butenolide carbonyl derivatives . The complementary reactivity of the open-chain acid (electrophilic at the carboxyl; nucleophilic at the hydroxyl) versus the lactone (nucleophilic at the γ-carbon) means that synthetic route design must specify which form is required at each step [1].

Chiral Synthesis Mevinic Acid Building Block

Evidence-Backed Application Scenarios for (Z)-4-Hydroxypent-3-enoic Acid in Research and Industrial Procurement


Human PON3 Lactonase Enzyme Kinetic Studies and Coupled Assay Development

(Z)-4-Hydroxypent-3-enoic acid is the defined product of human 1,4-lactonase (PON3)-catalyzed hydrolysis of α-angelica lactone [1]. Researchers quantifying PON3 activity require the authentic open-chain acid as a calibration standard for product detection by HPLC, LC-MS, or coupled enzymatic detection. Procurement of the pre-formed acid—rather than relying on in situ generation from the lactone, which introduces pH-dependent equilibrium uncertainties—ensures accurate determination of kinetic parameters (Km, Vmax) and eliminates batch-to-batch variability in standard curve preparation [1]. The Ca²⁺-dependent specificity of PON3 for 1,4-lactones over simple esters and other lactone classes further validates the use of this compound as a pathway-selective probe [2].

Gastric Cytoprotection SAR Studies Requiring a Moderate-Activity Acyclic Reference Compound

In the rat absolute ethanol gastric lesion model, (Z)-4-hydroxypent-3-enoic acid provides a reproducible ~23% cytoprotective effect at 40 mg/kg p.o., distinguishing it from high-activity cyclic standards (α-methylene-γ-butyrolactone, 2-cyclopenten-1-one) and inactive acyclic controls such as ethyl acrylate [1]. This intermediate activity tier makes the compound a useful reference for structure-activity relationship (SAR) studies aimed at dissecting the relative contributions of the α,β-unsaturated carbonyl pharmacophore, molecular accessibility (VWMS), and cyclic vs. acyclic topology to gastric mucosal protection [1]. Its ~23% activity, identical to tiglic acid, allows direct pairwise comparison of the effect of the 4-hydroxy substituent when both compounds are compared in the same assay [1].

Toxicological Differentiation of Lactone Isomers: Non-Carcinogenic Δ³-Lactone as Negative Control for Δ²-Lactone Carcinogenicity Assays

Jones and Young (1966) established that the Δ³ lactone derived from (Z)-4-hydroxypent-3-enoic acid is non-carcinogenic, whereas the Δ² isomer (4-hydroxypent-2-enoic acid lactone) is carcinogenic, a difference attributed to the Δ² isomer's ability to act as a Michael acceptor toward biological amines [1]. In contemporary toxicological screening and mechanistic studies of electrophilic xenobiotics, the non-carcinogenic Δ³ lactone serves as a chemically matched negative control, enabling researchers to attribute any observed genotoxicity or cellular stress responses specifically to Michael acceptor reactivity rather than to general lactone ring strain or hydrolysis byproducts [1].

Orthogonal Bifunctional Building Block in Natural Product Total Synthesis

The free carboxylic acid and secondary allylic alcohol groups of (Z)-4-hydroxypent-3-enoic acid provide two independently addressable functional handles for sequential chemoselective transformations [2]. This contrasts with α-angelica lactone, which offers predominantly a single reactive site (the lactone carbonyl or the γ-carbon nucleophile) [3]. In synthetic routes to mevinic acid analogs and polyketide natural products, the open-chain acid allows for orthogonal esterification/amidation of the carboxyl group followed by oxidation, protection, or Mitsunobu displacement of the 4-hydroxyl group, enabling convergent fragment coupling strategies that are precluded when starting from the pre-cyclized lactone [2].

Quote Request

Request a Quote for (Z)-4-hydroxypent-3-enoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.